![molecular formula C22H26N2O5S B2589186 N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylsulfonyl)propanamide CAS No. 1235180-37-6](/img/structure/B2589186.png)
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylsulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylsulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Applications
One significant area of application for structurally related compounds is in antiviral research. For example, a study highlighted a novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, demonstrating excellent safety profiles and effectiveness in interfering with viral DNA maturation and packaging, without inhibiting viral DNA synthesis or viral transcription and translation (Buerger et al., 2001). This suggests potential applications for related compounds in the development of antiviral therapies targeting specific stages of viral replication.
Pain Management and TRPV1 Antagonism
Another area of research focuses on the development of transient receptor potential vanilloid 1 (TRPV1) antagonists for pain management. Compounds with structural similarities have shown strong analgesic activity in animal models, pointing to the potential use of related chemicals in treating neuropathic pain and inflammation (Kim et al., 2012).
Cancer Therapy
Research into anti-prostatic carcinoma drugs like bicalutamide, which shares functional groups with the compound , offers insights into the treatment of hormone-sensitive cancers. Quantum chemical studies of bicalutamide provide a foundation for understanding how similar compounds might interact with androgen receptors, offering pathways for the development of novel cancer therapeutics (Otuokere & Amaku, 2015).
Drug Metabolism Studies
The application of biocatalysis in drug metabolism studies is another critical area. For instance, the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial systems highlights the potential for related compounds in understanding drug metabolism and optimizing pharmacokinetic profiles for better therapeutic outcomes (Zmijewski et al., 2006).
Chemical Synthesis and Drug Design
Finally, the development of new synthesis methods for sulfonamides, as well as the exploration of sulfonamide structures for receptor antagonists, illustrates the versatility of compounds with similar structural motifs in medicinal chemistry and drug design. Innovative approaches to synthesizing sulfonamides from p-nitrophenoxysulfonylphenylxanthine derivatives have led to potent adenosine A2B receptor antagonists, indicating the broad potential for related compounds in designing new therapeutic agents (Yan et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide is currently unknown
Mode of Action
It is known that compounds with similar structures often interact with their targets through a combination of covalent and non-covalent interactions .
Result of Action
The molecular and cellular effects of 3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide’s action are currently unknown
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c25-19-10-13-24(14-11-19)22(27)16-17-6-8-18(9-7-17)23-21(26)12-15-30(28,29)20-4-2-1-3-5-20/h1-9,19,25H,10-16H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAXSLXHMJPZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.